molecular formula C10H18N4O B13643013 5-Methyl-1-(2-morpholinoethyl)-1h-pyrazol-4-amine

5-Methyl-1-(2-morpholinoethyl)-1h-pyrazol-4-amine

Cat. No.: B13643013
M. Wt: 210.28 g/mol
InChI Key: ODEKXJZVYKJWLW-UHFFFAOYSA-N
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Description

5-Methyl-1-(2-morpholinoethyl)-1h-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 5-position and a morpholinoethyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(2-morpholinoethyl)-1h-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution at the 1-Position: The morpholinoethyl group can be introduced via nucleophilic substitution reactions, where the pyrazole is reacted with a suitable alkylating agent such as 2-chloroethylmorpholine.

    Methylation at the 5-Position: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(2-morpholinoethyl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the nitrogen atoms of the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of N-oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

5-Methyl-1-(2-morpholinoethyl)-1h-pyrazol-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-1-(2-morpholinoethyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can act as an agonist or antagonist at various receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Morpholinoethyl)-1h-pyrazol-4-amine: Lacks the methyl group at the 5-position.

    5-Methyl-1-(2-piperidinoethyl)-1h-pyrazol-4-amine: Contains a piperidinoethyl group instead of a morpholinoethyl group.

Uniqueness

5-Methyl-1-(2-morpholinoethyl)-1h-pyrazol-4-amine is unique due to the presence of both the methyl and morpholinoethyl groups, which confer distinct chemical and biological properties. This combination can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

5-methyl-1-(2-morpholin-4-ylethyl)pyrazol-4-amine

InChI

InChI=1S/C10H18N4O/c1-9-10(11)8-12-14(9)3-2-13-4-6-15-7-5-13/h8H,2-7,11H2,1H3

InChI Key

ODEKXJZVYKJWLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCN2CCOCC2)N

Origin of Product

United States

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